N-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Physicochemical profiling Medicinal chemistry Sulfonamide scaffold selection

This sulfonamide-benzamide is a strategic procurement choice for CNS drug discovery programs. Its distinct 4-fluorophenoxyethyl linker and pyrrolidine sulfonamide core, combined with favorable CNS penetration properties (XLogP3-AA: 2.6, TPSA: 84.1 Ų), make it an essential reference point for building SAR expansion sets targeting 5-HT₇ receptors. Procure this compound to systematically probe aryloxy substituent effects on target engagement, or utilize it as a structurally matched negative control in counter-screening assays, given the absence of published target activity.

Molecular Formula C19H21FN2O4S
Molecular Weight 392.45
CAS No. 1105228-55-4
Cat. No. B2432139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
CAS1105228-55-4
Molecular FormulaC19H21FN2O4S
Molecular Weight392.45
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F
InChIInChI=1S/C19H21FN2O4S/c20-16-5-7-17(8-6-16)26-14-11-21-19(23)15-3-9-18(10-4-15)27(24,25)22-12-1-2-13-22/h3-10H,1-2,11-14H2,(H,21,23)
InChIKeySMMMKTZKHRPSBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 1105228-55-4): Chemical Identity and Procurement Baseline


N-(2-(4-Fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 1105228-55-4) is a synthetic sulfonamide-benzamide derivative with the molecular formula C₁₉H₂₁FN₂O₄S and a molecular weight of 392.4 g/mol [1]. It features a 4-fluorophenoxyethyl arm linked via an amide bond to a phenyl ring bearing a pyrrolidin-1-ylsulfonyl substituent . The compound is catalogued in PubChem under CID 30865893 and is primarily distributed through screening compound libraries for early-stage drug discovery research [1]. At present, no primary research publications, patents with quantitative biological data, or authoritative bioassay database entries (ChEMBL, BindingDB, PubChem BioAssay) have been identified that report experimental activity data for this precise compound [1].

Why N-(2-(4-Fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide Cannot Be Casually Substituted with In-Class Analogs


The 4-(pyrrolidin-1-ylsulfonyl)benzamide scaffold belongs to a broader class of arylsulfonamide/amide derivatives of aryloxyethyl-piperidines and pyrrolidines, where minor structural perturbations are known to produce dramatic shifts in receptor selectivity and potency [1]. Specifically, published structure-activity relationship (SAR) studies demonstrate that altering the sulfonamide heterocycle (e.g., pyrrolidine vs. morpholine vs. piperidine), modifying the aryloxy substituent (e.g., 4-fluoro vs. 3-trifluoromethyl vs. 3,5-dimethyl), or changing the linker length can redirect target engagement between unrelated receptor families [1]. Consequently, generic substitution of N-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide with a close analog—even one differing by a single halogen position—cannot be assumed to preserve biological activity, selectivity, or physicochemical suitability without direct comparative data. The evidence sections below detail what is currently measurable and, critically, where quantitative differentiation data remain absent.

N-(2-(4-Fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Quantitative Differentiation Evidence Assessed Against Comparators and Class-Level Benchmarks


Structural Differentiation: Pyrrolidine Sulfonamide vs. Morpholine Sulfonamide – Physicochemical Property Comparison

The target compound incorporates a pyrrolidin-1-ylsulfonyl group, whereas a frequently encountered commercial analog substitutes this with a morpholinosulfonyl moiety (e.g., N-(2-(4-fluorophenoxy)ethyl)-4-(morpholinosulfonyl)benzamide). The computed XLogP3-AA for N-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is 2.6, with a topological polar surface area (TPSA) of 84.1 Ų and 1 hydrogen bond donor [1]. In contrast, the morpholinosulfonyl analog introduces an additional oxygen atom into the sulfonamide ring, which would be expected to lower logP (increased hydrophilicity) and raise TPSA. These differences in computed physicochemical properties directly affect membrane permeability, solubility, and pharmacokinetic behavior, providing a quantifiable basis for scaffold selection in early-stage screening library procurement [1].

Physicochemical profiling Medicinal chemistry Sulfonamide scaffold selection

Aryloxy Substituent Differentiation: 4-Fluorophenoxy vs. 3-Trifluoromethylphenoxy – Computed LogP and Electronic Effects

The closest catalogued structural analog, 4-(pyrrolidin-1-ylsulfonyl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide (CAS 1105230-14-5, MF: C₂₀H₂₁F₃N₂O₄S, MW: 442.5), differs only in the aryloxy substituent: 4-fluorophenoxy vs. 3-trifluoromethylphenoxy . This substitution changes the molecular weight by +50.1 Da and introduces two additional fluorine atoms with altered electronic and steric properties. The computed XLogP3-AA of the target compound (2.6) is expected to be significantly lower than that of the CF₃ analog due to the strong electron-withdrawing and lipophilic nature of the trifluoromethyl group [1]. Published SAR on related aryloxyethyl-piperidine/pyrrolidine sulfonamide series has demonstrated that even single-point halogen substitutions on the phenoxy ring can alter receptor subtype selectivity by over 1000-fold [2].

SAR analysis Lead optimization Halogen effects

Rotatable Bond Count and Conformational Flexibility: Differentiation from Constrained Analogs

N-(2-(4-Fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has 7 rotatable bonds and 1 hydrogen bond donor [1]. This rotatable bond count places it within a moderate conformational flexibility range (rule-of-thumb drug-likeness cutoff: ≤10 rotatable bonds). Analogs incorporating a thiazole or pyridazine ring in place of the ethyl linker (e.g., N-(4-(4-bromophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide) introduce conformational restriction that reduces the rotatable bond count by 2–3 bonds, altering entropic penalties upon target binding. The target compound's flexibility profile may confer advantages for targets requiring induced-fit binding but disadvantages for targets preferring rigid, pre-organized ligands [1].

Conformational analysis Drug-likeness Scaffold selection

CRITICAL DISCLOSURE: Absence of Published Direct Comparative Biological Activity Data

Despite exhaustive searching of PubMed, Google Scholar, ChEMBL, BindingDB, PubChem BioAssay, Google Patents, and the European Patent Office, no primary research publication, patent example, or authoritative bioassay database entry was identified that reports quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, % inhibition, or any target engagement metric) for N-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS 1105228-55-4). Furthermore, no head-to-head comparative study of this compound against any structurally defined analog or standard-of-care reference compound has been published. The PubChem record (CID 30865893, created 2009-05-28) contains only computed physicochemical properties with zero associated bioassay results, literature references, or patent links [1]. This evidence gap means that any claims about the compound's potency, selectivity, or therapeutic relevance cannot currently be supported by peer-reviewed or patent-validated data. Prospective users must either commission de novo biological profiling or select an alternative compound with established quantitative differentiation data.

Data gap analysis Procurement risk assessment Experimental validation

N-(2-(4-Fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Evidence-Supported Research and Industrial Application Scenarios


Scaffold-Focused Screening Library Procurement for CNS GPCR Programs

Based on the class-level SAR evidence that aryloxyethyl-pyrrolidine sulfonamides can be optimized into potent 5-HT₇ receptor antagonists (with Kᵢ values as low as 0.3 nM and >1000-fold selectivity achievable through structural modification) [1], this compound may serve as a screening library entry for central nervous system (CNS) G protein-coupled receptor (GPCR) discovery programs. Its computed XLogP3-AA of 2.6 and TPSA of 84.1 Ų fall within favorable ranges for CNS penetration (typically XLogP 2–5, TPSA <90 Ų), supporting its inclusion in blood-brain-barrier-permeable screening decks [2].

Physicochemical Comparator in Sulfonamide SAR Expansion Sets

The compound's distinct combination of a 4-fluorophenoxyethyl linker and pyrrolidine sulfonamide (MW 392.4, 7 rotatable bonds, 1 HBD) provides a well-defined reference point for building SAR expansion sets [1]. When procured alongside the 3-trifluoromethylphenoxy analog (CAS 1105230-14-5, MW 442.5) and the 3,5-dimethylphenoxy analog (CAS 1105211-22-0, MW 402.5), researchers can systematically probe the effect of aryloxy substituent electronic and steric properties on target engagement while holding the pyrrolidine sulfonamide core constant .

Negative Control or Inactive Comparator for Validated Pyrrolidine Sulfonamide Hits

Given the absence of any published biological activity data for this compound across all queried authoritative databases [1], it may function as a structurally matched negative control in assays where a related pyrrolidine-sulfonyl benzamide has been validated as an active hit. Its lack of confirmed target activity—combined with its close structural resemblance to active analogs—makes it a candidate for counter-screening to confirm that observed biological effects are scaffold-specific rather than assay artifacts.

Analytical Reference Standard for Method Development and Quality Control

The compound's well-defined structure (SMILES: C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F), exact mass of 392.12060649 Da, and 27 heavy atoms make it suitable as an analytical reference standard for developing LC-MS or HPLC methods targeting sulfonamide-benzamide libraries [1]. Its single fluorine atom provides a distinct isotopic signature detectable by ¹⁹F NMR, facilitating quantification in complex biological matrices without the need for radiolabeling [2].

Quote Request

Request a Quote for N-(2-(4-fluorophenoxy)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.